3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Overview
Description
3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a synthetic organic compound with a molecular formula of C14H17N3O2. It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a cyclopropyl and methyl-substituted imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of benzylamine with formaldehyde to form the aminomethyl phenyl intermediate.
Cyclopropyl and Methyl Substitution: The intermediate is then subjected to cyclopropylation and methylation reactions to introduce the cyclopropyl and methyl groups.
Imidazolidine-2,4-dione Formation: Finally, the cyclopropyl and methyl-substituted intermediate undergoes cyclization with urea to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity. The imidazolidine-2,4-dione core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione: shares structural similarities with other imidazolidine derivatives and aminomethyl phenyl compounds.
1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes: These compounds have similar aminomethyl phenyl groups but differ in their core structure and substitution patterns.
Phenylpiperidines: These compounds contain a phenyl group attached to a piperidine ring, offering different biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both cyclopropyl and methyl groups in the imidazolidine-2,4-dione core distinguishes it from other similar compounds and contributes to its unique properties .
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(10-5-6-10)12(18)17(13(19)16-14)11-4-2-3-9(7-11)8-15/h2-4,7,10H,5-6,8,15H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVVWNHMMCAUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)CN)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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